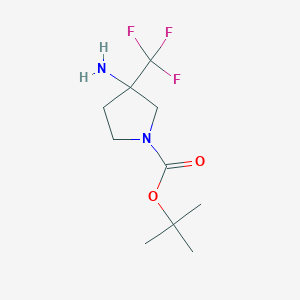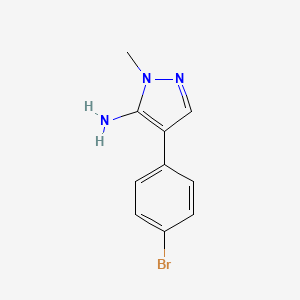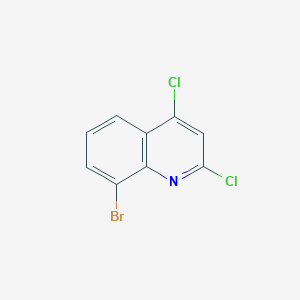
Benzyl-(4-chloro-pyridin-2-YL)amine
Descripción general
Descripción
Benzyl-(4-chloro-pyridin-2-YL)amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to off-white solid .
Physical And Chemical Properties Analysis
Benzyl-(4-chloro-pyridin-2-YL)amine has a melting point of 96-98.5 °C, a boiling point of 133-140 °C (Press: 0.08 Torr), and a density of 1.251±0.06 g/cm3 (Predicted). It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Anticancer Applications
Benzyl-(4-chloro-pyridin-2-YL)amine serves as a core structure in the synthesis of compounds with potential anticancer activities. Its pyridine moiety is a common feature in many pharmacologically active molecules, and modifications to this core can lead to derivatives with antitumor properties . For instance, certain pyrimidine derivatives, which can be synthesized from related compounds, have shown efficacy against myeloid leukemia and breast cancer .
Antimicrobial and Antifungal Properties
This compound is also instrumental in creating derivatives with significant antimicrobial and antifungal effects. The pyridine derivatives synthesized from it have been evaluated in vitro and demonstrated strong activity against microbial strains like E. coli, B. mycoides, and C. albicans . This highlights its potential as a precursor for developing new antimicrobial agents.
Anti-Inflammatory and Analgesic Effects
Derivatives of Benzyl-(4-chloro-pyridin-2-YL)amine have been associated with anti-inflammatory and analgesic activities. These properties are particularly valuable in the development of new medications for pain management and inflammatory conditions .
Cardiovascular Therapeutics
The pyridine scaffold is a versatile structure that can be modified to produce cardiovascular agents. Compounds derived from Benzyl-(4-chloro-pyridin-2-YL)amine could potentially serve as antihypertensive agents or modulators of cardiovascular functions .
Antidiabetic Potential
In the realm of metabolic disorders, derivatives of this compound have been explored for their antidiabetic properties. They can act as DPP-IV inhibitors, which are a class of drugs used to treat type 2 diabetes by prolonging the action of incretin hormones .
Neuroprotective Agents
The structural flexibility of Benzyl-(4-chloro-pyridin-2-YL)amine allows for the creation of derivatives that may offer neuroprotective benefits. These compounds could potentially aid in the protection of retinal ganglion cells, offering a therapeutic approach for ocular diseases .
Antiparasitic Activity
Research has also indicated the potential of Benzyl-(4-chloro-pyridin-2-YL)amine derivatives in treating parasitic infections. Their antiparasitic efficacy could be harnessed to develop treatments for diseases like leishmaniasis and filariasis .
Enzyme Inhibition
Lastly, this compound’s derivatives can act as enzyme inhibitors, such as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells. By inhibiting these enzymes, the derivatives can serve as a therapeutic strategy in cancer treatment .
Mecanismo De Acción
Target of Action
Many compounds similar to Benzyl-(4-chloro-pyridin-2-YL)amine, such as those containing imidazole or pyridine rings, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins, and the specific target often depends on the exact structure of the compound .
Mode of Action
The compound would typically interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. This can lead to changes in the conformation or activity of the target protein, which can then influence cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could influence the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels, or its stability might be affected by high temperatures .
Propiedades
IUPAC Name |
N-benzyl-4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSGGMBZVRRYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-chloropyridin-2-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

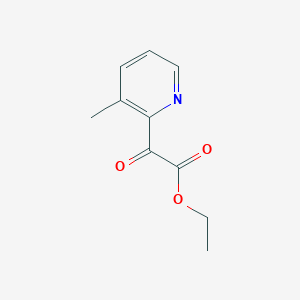
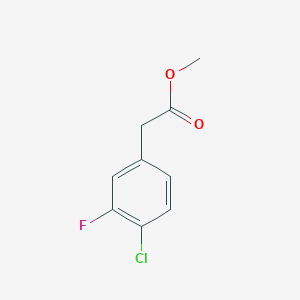
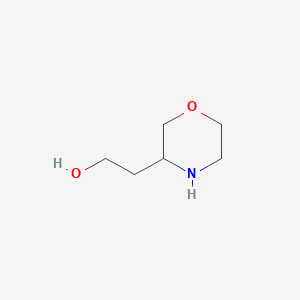
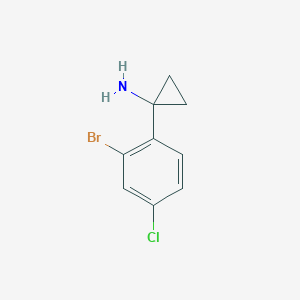

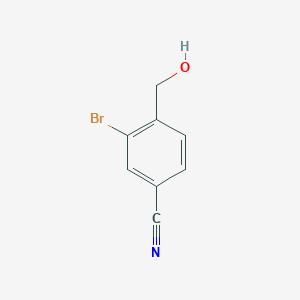

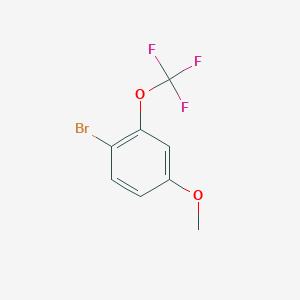

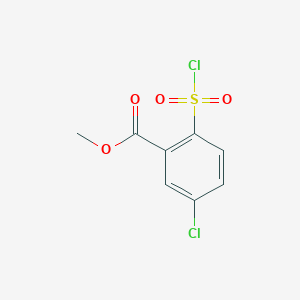
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)
